The compound is primarily sourced from synthetic routes involving bromination and oxidation processes. It serves as a building block for more complex heterocyclic compounds and is utilized in biological studies, particularly in enzyme interactions.
The synthesis of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide typically involves two main steps: bromination followed by oxidation.
The molecular structure of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide can be described as follows:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly used to confirm the structure:
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide participates in various chemical reactions due to its functional groups.
These reactions typically require specific conditions such as temperature control and choice of solvent to optimize yields and selectivity.
The mechanism of action for 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide primarily revolves around its interactions with biological targets.
The compound has been shown to interact with various enzymes, influencing their activity through binding at active sites. This interaction can lead to either inhibition or activation depending on the specific enzyme and context.
Research indicates that it may modulate signaling pathways such as MAPK, affecting gene expression related to cell proliferation and apoptosis.
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide has several scientific applications:
Due to its unique structural features and reactivity, it serves as a potential scaffold for designing new therapeutic agents targeting various biological pathways.
The systematic naming of heterocyclic compounds follows strict IUPAC guidelines to unambiguously describe complex molecular architectures. For the subject compound, 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide, the name reflects several critical structural features:
Parent Heterocycle Identification: The base structure is "cyclopenta[b]pyridine" – a bicyclic system where a pyridine ring (six-membered, nitrogen-containing aromatic ring) is fused to a cyclopentane ring (five-membered aliphatic ring). The fusion notation [b] specifies the bond fusion between the pyridine ring's 'b' edge (between atoms 2-3) and the cyclopentane ring [1] .
Hydrogenation State: "6,7-Dihydro-5H-" indicates partial saturation at positions 6 and 7 of the cyclopentane ring, with the methine hydrogen at position 5 bridging the saturated carbons [1].
Substituents and Functionalization: "3-Bromo" denotes a bromine atom attached to carbon 3 of the pyridine ring. "1-Oxide" specifies the N-oxidation state of the pyridine nitrogen (position 1), resulting in a formal positive charge on nitrogen and negative charge on oxygen [1].
Table 1: Atom Numbering and Structural Descriptors
Atom Position | Atom Type | Bonding Environment |
---|---|---|
1 | Nitrogen | Oxidized (N⁺–O⁻); pyridine ring |
2, 3 | Carbon | Pyridine ring; Br at C3 |
4 | Carbon | Pyridine ring (between N and C3) |
5 | Carbon | Bridghead; -CH₂- (cyclopentane) |
6, 7 | Carbon | -CH₂-CH₂- (saturated cyclopentane) |
The SMILES notation BrC1=CC(CCC2)=C2[N+]([O-])=C1
precisely encodes this connectivity, confirming the fusion pattern and substituent positions [1].
Bromination fundamentally alters the physicochemical and electronic properties of the cyclopenta[b]pyridine scaffold. Key comparisons emerge between the N-oxide, its non-oxidized counterpart (3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine), and the non-brominated parent (6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide):
Table 2: Comparative Analysis of Key Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Distinguishing Feature |
---|---|---|---|
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide | C₈H₈BrNO | 214.06 | N-oxide; highest polarity |
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine | C₈H₈BrN | 198.06 | No N-oxide; lower solubility |
6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide | C₈H₉NO | 135.16 | No Br; higher reactivity at C3 |
1-(3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)ethan-1-one | C₁₀H₁₀BrNO | 240.10 | Acetyl at C7; altered cyclopentane conformation |
The acetyl derivative exemplifies how substituents on the saturated ring (position 7) influence molecular conformation without directly conjugating with the aromatic system [3].
Single-crystal X-ray diffraction provides unambiguous evidence of the three-dimensional structure of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide. Key crystallographic findings include:
Table 3: Crystallographic Parameters for Key Bonds and Angles
Parameter | Value | Comparison to Non-Brominated Analogue |
---|---|---|
N⁺–O⁻ Bond Length | 1.34 Å | +0.03 Å elongation |
C3–Br Bond Length | 1.90 Å | Consistent across halogenated analogues |
C2–N⁺–C6 Angle | 119.5° | +1.2° expansion |
Torsion Angle C8a–N⁺–O⁻···H5–C5 | 178.3° | Near linearity for H-bonding |
These structural nuances explain the compound's enhanced solubility in polar solvents versus non-oxidized derivatives and its reactivity in metal-mediated cross-couplings, where the N-oxide can serve as a directing group or participate in oxygen-transfer reactions [1] [4].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: